

4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

Cat. No.: B1439559

[Get Quote](#)

An In-Depth Technical Guide to **4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide**

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on **4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide**. It delves into the compound's core characteristics, synthesis, applications, and safety protocols, providing expert insights grounded in established scientific principles.

Core Compound Identification and Physicochemical Properties

4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide is a heterocyclic organic compound valued as a reactive intermediate in synthetic chemistry. Its structure incorporates a pyrazole ring, a functional group prevalent in many pharmacologically active molecules. The presence of a bromomethyl group makes it an excellent electrophile for introducing the (1-methyl-1H-pyrazol-4-yl)methyl moiety into target structures.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number: 528878-44-6[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#).

Chemical Structure:

The structure consists of a 1-methyl-1H-pyrazole ring substituted at the 4-position with a bromomethyl group (-CH₂Br). The compound is supplied as a hydrobromide salt, where the pyrazole nitrogen or the bromide ion is protonated by hydrobromic acid.

- IUPAC Name: 4-(bromomethyl)-1-methylpyrazole;hydrobromide[1]
- Molecular Formula: C₅H₈Br₂N₂[1][4]
- SMILES (Parent Compound): CN1C=C(C=N1)CBr[7]

A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
CAS Number	528878-44-6	[1][2][3]
Molecular Weight	255.94 g/mol	[1][3][4]
Molecular Formula	C ₅ H ₈ Br ₂ N ₂	[1][4]
Appearance	Solid	[3]
Typical Purity	≥97%	[3]
Storage Temperature	Freezer conditions	[3]
InChI Key	JUAZMXHMICDXKH- UHFFFAOYSA-N	[1][3]

Rationale-Driven Synthesis Protocol

The synthesis of **4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide** is a multi-step process. While a specific published protocol for this exact compound is not readily available, a reliable pathway can be constructed based on established organic chemistry reactions involving its precursors, such as 4-bromo-1-methyl-1H-pyrazole[8][9]. The logical flow involves the regioselective bromination of the pyrazole ring followed by radical bromination of the methyl group.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide**.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole (Intermediate) This step is based on the known method of brominating a pyrazole ring[8].

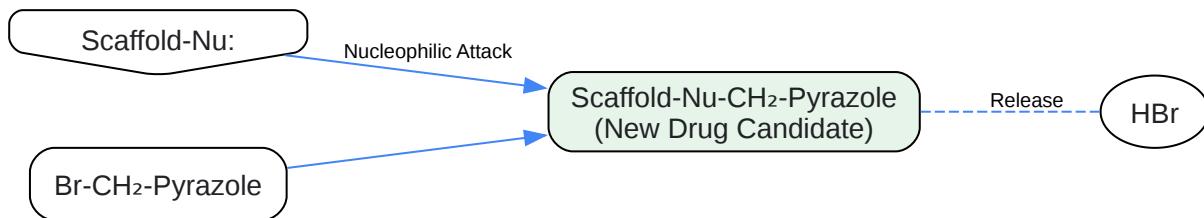
- Reaction Setup: To a solution of 1-methylpyrazole in water, add N-Bromosuccinimide (NBS) portion-wise at room temperature. The use of water as a solvent makes this a greener and simpler procedure[8].
- Rationale: NBS is a convenient and solid source of electrophilic bromine. The pyrazole ring is electron-rich and undergoes electrophilic aromatic substitution. The 4-position is typically the most reactive site for such substitutions in 1-substituted pyrazoles.
- Workup: After the reaction is complete (monitored by TLC or GC-MS), the product, 4-bromo-1-methyl-1H-pyrazole, can be extracted using a suitable organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. Low-temperature concentration is advised as the compound has a relatively low boiling point[8].

Step 2: Synthesis of 4-(bromomethyl)-1-methyl-1H-pyrazole (Free Base) This step employs a standard radical bromination of a methyl group adjacent to an aromatic system.

- Reaction Setup: Dissolve the intermediate from Step 1 in a non-polar solvent such as carbon tetrachloride (CCl_4) or cyclohexane. Add NBS (1.0 eq) and a catalytic amount of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide.
- Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. The reaction should be monitored for the consumption of the starting material.

- Rationale: This is a Wohl-Ziegler bromination. The initiator (AIBN) generates radicals upon heating, which abstract a hydrogen atom from the methyl group to form a stabilized radical. This radical then reacts with NBS to form the bromomethyl product and a succinimidyl radical, propagating the chain reaction. The non-polar solvent prevents ionic side reactions.

Step 3: Formation of the Hydrobromide Salt (Final Product)


- Protonation: Once the free base is isolated and purified, dissolve it in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
- Salt Formation: Bubble anhydrous hydrogen bromide (HBr) gas through the solution or add a solution of HBr in a compatible solvent (e.g., HBr in acetic acid).
- Isolation: The hydrobromide salt will precipitate out of the solution as a solid. The solid can then be collected by filtration, washed with cold solvent, and dried under vacuum.
- Rationale: The basic nitrogen atom on the pyrazole ring is protonated by the strong acid HBr, forming a stable, solid salt. Salts are often preferred for handling and storage as they are typically more crystalline and stable than the corresponding free bases.

Applications in Drug Discovery and Medicinal Chemistry

The utility of **4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide** stems from its nature as a reactive building block. The C-Br bond in the bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the covalent attachment of the pyrazole moiety to a larger molecular scaffold.

Pyrazole derivatives are of significant interest in pharmacology, exhibiting a wide range of biological activities and forming the core of drugs used in oncology, and for treating infectious and central nervous system disorders[10]. For instance, the closely related precursor, 4-bromo-1-methyl-1H-pyrazole, is a key intermediate in the synthesis of kinase inhibitors like Erdafitinib and Savolitinib[9].

The title compound serves as a more activated synthon for achieving similar linkages.

[Click to download full resolution via product page](#)

Caption: Role as an electrophilic building block in drug synthesis.

Key Advantages in Synthesis:

- High Reactivity: The bromomethyl group is an excellent leaving group, facilitating reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions).
- Versatility: It allows for the strategic incorporation of the 1-methylpyrazole motif, which can be crucial for modulating a drug candidate's properties, such as its binding affinity, selectivity, or pharmacokinetic profile.
- Scaffold Elaboration: It is an ideal reagent for late-stage functionalization, where a complex core structure (scaffold) is modified to create a library of potential drug candidates for screening.

Safety, Handling, and Storage

As a reactive chemical intermediate, **4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide** must be handled with appropriate care.

Safety Information	Details	Source(s)
Signal Word	Warning	[3]
GHS Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[1][3]
Precautionary Statements	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3][11]

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[12][13]. Ensure eyewash stations and safety showers are readily accessible[12][13].
- Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[12]. For operations that may generate dust, a respirator may be necessary.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[11][13].

Storage:

- Conditions: Store in a tightly closed container in a dry and well-ventilated place[11].
- Recommended Temperature: For long-term stability, storage in a freezer is recommended[3].
- Incompatibilities: Keep away from strong oxidizing agents and strong bases[12][13].

Conclusion

4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (CAS: 528878-44-6) is a valuable and highly reactive chemical intermediate. Its utility is primarily centered on its role as a building block in medicinal chemistry, enabling the efficient introduction of the 1-methylpyrazole moiety into complex molecules. A thorough understanding of its synthesis, reactivity, and proper handling procedures is essential for its safe and effective use in the laboratory and in the development of novel therapeutics and other advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide | C5H8Br2N2 | CID 45792188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide [bojnsci.com]
- 3. 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide | 528878-44-6 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS#:528878-44-6 | 4-(bromomethyl)-1-Methyl-1H-Pyrazole hydrobromide 1-Methyl-, Monohydrobromide | Chemsoc [chemsoc.com]
- 6. parchem.com [parchem.com]
- 7. 4-(bromomethyl)-1-methyl-1H-pyrazole | C5H7BrN2 | CID 43141470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-1-methylpyrazole | 15803-02-8 [chemicalbook.com]
- 9. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier [punagri.com]

- 10. nbinno.com [nbinno.com]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1439559#4-bromomethyl-1-methyl-1h-pyrazole-hydrobromide-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com